![molecular formula CH2BCl5Si B14240802 Borane, dichloro[(trichlorosilyl)methyl]- CAS No. 404843-46-5](/img/structure/B14240802.png)
Borane, dichloro[(trichlorosilyl)methyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Borane, dichloro[(trichlorosilyl)methyl]- is a chemical compound that features a boron atom bonded to two chlorine atoms and a trichlorosilyl group attached to a methyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of borane, dichloro[(trichlorosilyl)methyl]- typically involves the reaction of boron trichloride with a suitable organosilicon compound under controlled conditions. One common method includes the use of a mercury glow discharge through boron trichloride gas in a quartz tube . This reaction is highly sensitive to moisture and requires an inert atmosphere to prevent hydrolysis.
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using specialized equipment to handle the reactive intermediates and ensure the purity of the final product. The process often requires stringent control of temperature and pressure to optimize yield and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions: Borane, dichloro[(trichlorosilyl)methyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or borates.
Reduction: It can be reduced to form borohydrides or other boron-containing species.
Substitution: The chlorine atoms can be substituted with other nucleophiles, such as alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reactions typically occur in the presence of a catalyst, such as palladium, under mild conditions.
Major Products: The major products formed from these reactions include various boron-containing compounds, such as boronic acids, borates, and borohydrides, which have significant applications in organic synthesis and materials science .
Wissenschaftliche Forschungsanwendungen
Borane, dichloro[(trichlorosilyl)methyl]- has several scientific research applications:
Biology: The compound’s derivatives are explored for their potential use in drug delivery systems and as imaging agents.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent in cancer treatment due to its ability to form stable complexes with biomolecules.
Wirkmechanismus
The mechanism by which borane, dichloro[(trichlorosilyl)methyl]- exerts its effects involves the interaction of the boron atom with various molecular targets. The boron atom can form stable complexes with nucleophiles, facilitating the transfer of functional groups in organic reactions. The trichlorosilyl group enhances the compound’s reactivity by stabilizing the boron center and providing additional sites for chemical modification .
Vergleich Mit ähnlichen Verbindungen
Trichloro(dichloroboranylmethyl)silane: This compound is structurally similar but features different substituents on the boron atom.
Dichloromethylvinylsilane: Another related compound with a vinyl group instead of a trichlorosilyl group.
Uniqueness: Borane, dichloro[(trichlorosilyl)methyl]- is unique due to its combination of boron and silicon atoms, which imparts distinct reactivity and stability. This makes it particularly useful in applications requiring precise control over chemical transformations and material properties.
Eigenschaften
CAS-Nummer |
404843-46-5 |
|---|---|
Molekularformel |
CH2BCl5Si |
Molekulargewicht |
230.2 g/mol |
IUPAC-Name |
trichloro(dichloroboranylmethyl)silane |
InChI |
InChI=1S/CH2BCl5Si/c3-2(4)1-8(5,6)7/h1H2 |
InChI-Schlüssel |
JXNOBGJSHBQLKS-UHFFFAOYSA-N |
Kanonische SMILES |
B(C[Si](Cl)(Cl)Cl)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





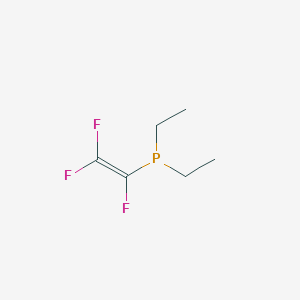
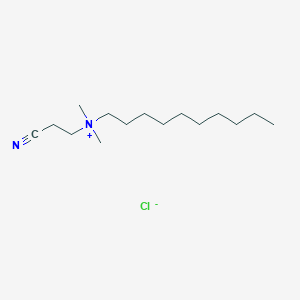
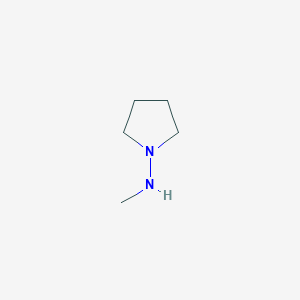
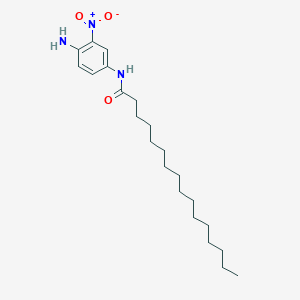
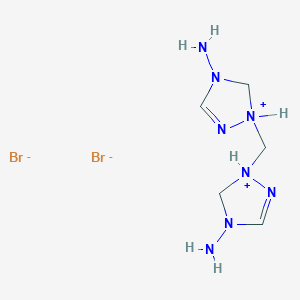

![4-{4,6-Bis[4-(diphenylamino)phenyl]-1,3,5-triazin-2-yl}-N,N-diphenylaniline](/img/structure/B14240755.png)

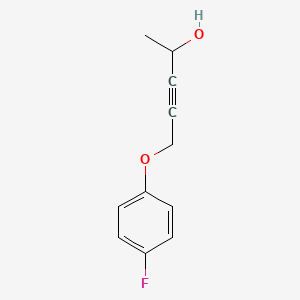

![(E,E)-N,N'-(Ethane-1,2-diyl)bis(1-{2-[(prop-2-en-1-yl)oxy]phenyl}methanimine)](/img/structure/B14240784.png)
